molecular formula C14H24N2O2S B4079120 Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate

Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate

Cat. No.: B4079120
M. Wt: 284.42 g/mol
InChI Key: ZDQWQQKKTKYAIY-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate is a piperidine-based compound featuring a cyclopentylcarbamothioyl substituent at the 1-position and an ethyl ester group at the 3-position.

The carbamothioyl group (–NH–C(=S)–) in this compound distinguishes it from sulfonyl, benzoyl, or Boc-protected analogs. This group may enhance hydrogen-bonding capabilities or metal coordination, influencing physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-2-18-13(17)11-6-5-9-16(10-11)14(19)15-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQWQQKKTKYAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with cyclopentyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent-Based Classification

Piperidine-3-carboxylate derivatives are classified by their 1-position substituents. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight Key Properties Reference
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-Chlorophenylsulfonyl C₁₄H₁₈ClNO₄S ~340.8 Solid; synthesized via sulfonylation
Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate 3-Bromobenzoyl C₁₅H₁₈BrNO₃ 340.21 Likely oil; halogen enhances reactivity
Ethyl 1-Boc-3-piperidinecarboxylate tert-Butoxycarbonyl (Boc) C₁₃H₂₃NO₄ 257.33 Stable intermediate for peptide synthesis
Ethyl-N-methyl piperidine-3-carboxylate N-Methyl C₁₀H₁₉NO₂ 185.27 Alkaloid with antimicrobial activity
Target Compound Cyclopentylcarbamothioyl C₁₄H₂₂N₂O₂S 282.40* Predicted oil; thioamide functionality

*Calculated based on structural similarity.

Structural and Functional Divergence

  • Electron Effects: Sulfonyl groups () are electron-withdrawing, reducing nucleophilicity at the piperidine nitrogen. In contrast, the carbamothioyl group may act as a weak electron donor.
  • Hydrogen Bonding : The thioamide (–NH–C(=S)–) group offers unique hydrogen-bonding motifs compared to sulfonamides (–SO₂–NH–) or esters.

Biological Activity

Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.36 g/mol
  • CAS Number : Not specified in the literature.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and enzymes:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound has been noted for its potential as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism and insulin signaling pathways. Inhibition of DPP-4 can enhance incretin levels, leading to improved glycemic control in diabetic models .
  • Serotonin and Noradrenaline Reuptake Inhibition : The compound may also act as a serotonin and noradrenaline reuptake inhibitor, which is significant for its potential use in treating mood disorders and anxiety .
  • GABA Uptake Inhibition : It has been suggested that this compound may inhibit GABA uptake, thereby influencing GABAergic transmission, which is vital for maintaining the excitatory-inhibitory balance in the central nervous system .

Biological Activity Summary Table

Biological ActivityMechanismReferences
DPP-4 InhibitionEnhances incretin levels
Serotonin/Noradrenaline ReuptakeModulates mood and anxiety
GABA Uptake InhibitionAffects excitatory-inhibitory balance

Case Studies and Research Findings

  • Diabetes Management :
    • A study demonstrated that this compound significantly reduced blood glucose levels in diabetic mouse models. The mechanism was primarily through DPP-4 inhibition, leading to increased insulin secretion post-meal .
  • Anxiety Disorders :
    • Research indicated that the compound exhibited anxiolytic effects in rodent models. The results showed a marked decrease in anxiety-like behavior when administered prior to stress-inducing situations, likely due to its serotonin and noradrenaline reuptake inhibition properties .
  • Neuroprotection :
    • Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate cell death through GABAergic pathways, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate
Reactant of Route 2
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate

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